2-((Imidazo[1,2-a]pyridin-2-ylmethyl)thio)benzo[d]oxazole
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Overview
Description
2-((Imidazo[1,2-a]pyridin-2-ylmethyl)thio)benzo[d]oxazole is a heterocyclic compound that combines the structural features of imidazo[1,2-a]pyridine and benzo[d]oxazole These fused ring systems are known for their significant biological and pharmacological activities
Mechanism of Action
Target of Action
Compounds containing the imidazo[1,2-a]pyridine skeleton have been reported to exhibit diverse bioactivity, including antimicrobial, anticancer, antibacterial, and antiallergic properties . They have also been described as various kinase inhibitors .
Mode of Action
It is known that imidazo[1,2-a]pyridines can interact with their targets through various mechanisms, depending on the specific target and the functional groups present in the compound .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to interact with various biochemical pathways depending on their specific targets .
Result of Action
Compounds containing the imidazo[1,2-a]pyridine skeleton have been reported to exhibit diverse bioactivity, suggesting that they can induce various molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Imidazo[1,2-a]pyridin-2-ylmethyl)thio)benzo[d]oxazole typically involves the formation of the imidazo[1,2-a]pyridine core followed by the introduction of the benzo[d]oxazole moiety. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminopyridine with an aldehyde can form the imidazo[1,2-a]pyridine ring, which is then coupled with a thiol-substituted benzo[d]oxazole under suitable conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the efficient formation of the desired product. The scalability of these methods is crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-((Imidazo[1,2-a]pyridin-2-ylmethyl)thio)benzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
2-((Imidazo[1,2-a]pyridin-2-ylmethyl)thio)benzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its broad range of biological activities, including antimicrobial and anticancer properties.
Benzo[d]oxazole: Exhibits significant pharmacological activities, such as anti-inflammatory and antitumor effects.
Uniqueness
2-((Imidazo[1,2-a]pyridin-2-ylmethyl)thio)benzo[d]oxazole is unique due to the combination of the imidazo[1,2-a]pyridine and benzo[d]oxazole moieties, which may result in enhanced biological activity and specificity compared to its individual components .
Properties
IUPAC Name |
2-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3OS/c1-2-6-13-12(5-1)17-15(19-13)20-10-11-9-18-8-4-3-7-14(18)16-11/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZUGZVPWZADKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC3=CN4C=CC=CC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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